ARQ 069 Demonstrates >35-Fold Selectivity for Unphosphorylated FGFR1 vs. Phosphorylated Form, a Feature Lacking in ARQ 068
ARQ 069 exhibits a strong preference for inhibiting the inactive, unphosphorylated state of FGFR1. The IC50 for unphosphorylated FGFR1 is 0.84 ± 0.15 μM, whereas the IC50 for the phosphorylated (active) form is >30 μM, representing a >35-fold difference. In contrast, the enantiomer ARQ 068 fails to inhibit either form of FGFR1 at concentrations up to 30 μM [1].
| Evidence Dimension | Biochemical inhibition of FGFR1 (unphosphorylated vs phosphorylated state) |
|---|---|
| Target Compound Data | Unphosphorylated FGFR1 IC50: 0.84 ± 0.15 μM; Phosphorylated FGFR1 IC50: >30 μM |
| Comparator Or Baseline | ARQ 068 (enantiomer): IC50 >30 μM for both unphosphorylated and phosphorylated FGFR1 |
| Quantified Difference | >35-fold selectivity for unphosphorylated FGFR1; ARQ 068 is inactive |
| Conditions | Biochemical kinase assay using purified catalytic domains |
Why This Matters
This confirms ARQ 069 as a state-selective tool, enabling researchers to specifically probe the role of inactive FGFR1 pools without interference from active kinase inhibition, a property absent in both its enantiomer and most ATP-competitive inhibitors.
- [1] Eathiraj S, Palma R, Hirschi M, et al. Table 1: Biochemical inhibition of FGFR1 and FGFR2 by ARQ 069 and ARQ 068. J Biol Chem. 2011;286(23):20677-20687. doi:10.1074/jbc.M110.213736 View Source
